Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an aminopyrimidine moiety, and a pyrrolidine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its aminopyrimidine moiety can mimic natural substrates, making it useful in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 3-(4-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
- Tert-butyl 3-(4-aminopyrimidin-2-yl)oxypiperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity. The aminopyrimidine moiety offers versatile binding interactions, making it valuable in various research applications .
Properties
IUPAC Name |
tert-butyl 3-(4-aminopyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-11-15-6-4-10(14)16-11/h4,6,9H,5,7-8H2,1-3H3,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZUTONMJFQCGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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